
1-(2,6-dibromophenyl)-1H-pyrrole
Übersicht
Beschreibung
“1-(2,6-dibromophenyl)-1H-pyrrole” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring. The phenyl ring is substituted at the 2 and 6 positions with bromine atoms .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, 1-(2-bromophenyl)-1H-pyrrole and this compound can react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrole ring attached to a phenyl ring at the 1-position. The phenyl ring would have bromine atoms attached at the 2 and 6 positions .Chemical Reactions Analysis
In a reported reaction, this compound reacts with aromatic alkynes in the presence of Rh-6G and DIPEA under blue light irradiation. The reaction proceeds through the formation of an aryl radical that is trapped by the alkyne. The intermediate vinyl radical then cyclizes intramolecularly to form the final product .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Visible Light Mediated Annulation
1-(2,6-dibromophenyl)-1H-pyrrole is used in the presence of catalytic amounts of rhodamine 6G and N,N-diisopropylethylamine under blue light irradiation to form pyrrolo[1,2-a]quinoline and ullazines. These reactions proceed at room temperature, avoiding transition metal catalysts, and offer moderate to good yields. This method highlights the potential of this compound in photochemical syntheses (Das, Ghosh, & Koenig, 2016).
Palladium-Catalyzed Annulation
In another study, 1-(2,6-dibromophenyl)-1H-pyrroles were used with alkynes to construct π-conjugated indolizino[6,5,4,3-ija]quinolones (ullazines). This method demonstrates the usefulness of this compound in creating organic optoelectronic materials (Wan et al., 2016).
Synthesis of Ullazines
A palladium-catalyzed double annulation using arynes was employed to synthesize π-extended dibenzo[d,k]ullazines from 1-(2,6-dibromophenyl)-1H-pyrroles. This highlights its role in complex chemical syntheses and the creation of novel compounds (Wang et al., 2020).
Applications in Material Science
Organic Inhibitors for Steel Corrosion
Derivatives of 1H-pyrrole, such as 1-phenyl-1H-pyrrole-2,5-dione, have been investigated as efficient organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. This indicates the potential of pyrrole derivatives in corrosion protection applications (Zarrouk et al., 2015).
Electrochromic Devices
A study on the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films demonstrated their potential in electrochromic devices. This suggests the role of this compound derivatives in developing materials with unique electrochemical properties (Mert, Demir, & Cihaner, 2013).
Photoluminescent Polymers
The synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which display strong fluorescence and are soluble in common organic solvents, reveals the utility of pyrrole derivatives in the creation of luminescent materials (Zhang & Tieke, 2008).
Eigenschaften
IUPAC Name |
1-(2,6-dibromophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSHJVXKRFBSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

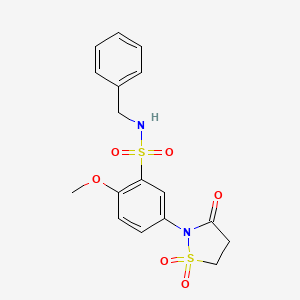
![Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2985653.png)
![1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2985654.png)
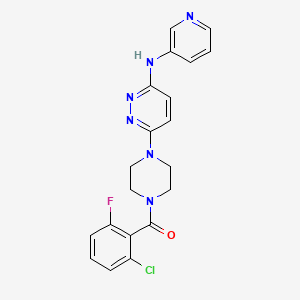
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2985658.png)
![3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2985660.png)

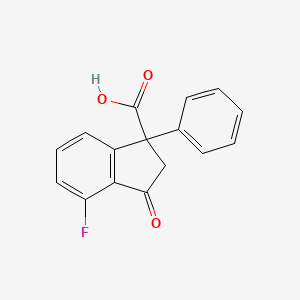

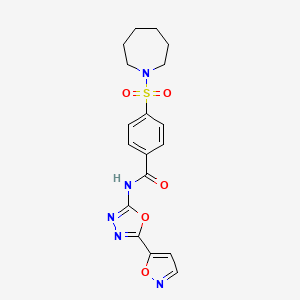
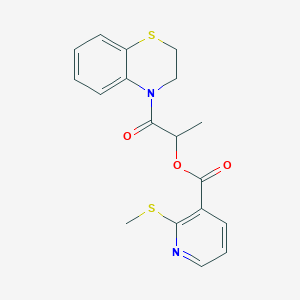
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)
![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)
![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)